Cas no 613-62-7 (Benzyl 2-naphthyl ether)

Benzyl 2-naphthyl ether is an aromatic ether compound characterized by the presence of a benzyl group attached to the 2-position of a naphthalene ring via an oxygen linkage. This structure imparts stability and moderate reactivity, making it useful as an intermediate in organic synthesis, particularly in the preparation of fragrances, dyes, and pharmaceuticals. Its high purity and well-defined molecular structure ensure consistent performance in reactions involving ether cleavage or functional group transformations. The compound exhibits low solubility in water but dissolves readily in common organic solvents, facilitating its handling in laboratory and industrial applications. Its thermal stability allows for use in reactions requiring elevated temperatures.
Benzyl 2-naphthyl ether structure
Benzyl 2-naphthyl ether structure
Product Name:Benzyl 2-naphthyl ether
CAS No:613-62-7
MF:C17H14O
MW:234.292464733124
MDL:MFCD00089092
CID:38896
PubChem ID:87564520
Update Time:2025-05-20

Benzyl 2-naphthyl ether Chemical and Physical Properties

Names and Identifiers

    • 2-(Benzyloxy)naphthalene
    • NBE
    • BON
    • BETA-NAPHTHYLBENZYLETHER (BON)
    • 2-(phenylmethoxy)naphthalene
    • NIPAFAX BNE SENSLON-50
    • Benzyl 2-naphthyl ether
    • 2-Benzyloxynaphthalene
    • 2-phenylmethoxynaphthalene
    • 2-(Phenylmethoxy)-naphthalene
    • Naphthalene, 2-(phenylmethoxy)-
    • 2-Benzyloxy-naphthalene
    • 2-Phenylmethoxy naphthalenen
    • b-naphthylbenzyl ether
    • ss-Naphtholbenzylaether
    • benzyl-2-naphthylether
    • beta-naphthyl benzyl ether
    • KSC493E6R
    • WLTCCDHHWYAMCG-UHFFFAOYS
    • Benzyl naphthalen-2-yl ether
    • SCHEMBL51460
    • EC 405-490-3
    • AE-641/04259009
    • MFCD00089092
    • SY057082
    • B1619
    • AKOS003617550
    • AC-24471
    • TT5AWE5U2C
    • AC8099
    • FT-0608902
    • BDBM50323699
    • PD180029
    • DTXSID80210201
    • NS00007114
    • AI3-00945
    • AS-58212
    • A833185
    • benzyl beta-naphthyl ether
    • WLTCCDHHWYAMCG-UHFFFAOYSA-N
    • CHEMBL146439
    • Q-200695
    • 613-62-7
    • methylphenol
    • DB-053854
    • Benzyl2-naphthylether
    • 612-134-2
    • 405-490-3
    • DTXCID40132692
    • MDL: MFCD00089092
    • Inchi: 1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2
    • InChI Key: WLTCCDHHWYAMCG-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C1=CC=C2C=CC=CC2=C1
    • BRN: 2049922

Computed Properties

  • Exact Mass: 234.10400
  • Monoisotopic Mass: 234.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 5
  • Topological Polar Surface Area: 9.2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.125
  • Melting Point: 101.0 to 104.0 deg-C
  • Boiling Point: 388.1 ℃ at 760 mmHg
  • Flash Point: 388.1 oC at 760 mmHg
  • Refractive Index: 1.642
  • PSA: 9.23000
  • LogP: 4.41880

Benzyl 2-naphthyl ether Security Information

Benzyl 2-naphthyl ether Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Benzyl 2-naphthyl ether Pricemore >>

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Benzyl 2-naphthyl ether Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:613-62-7)2-(Phenylmethoxy)-naphthalene
Order Number:sfd8763
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
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Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:613-62-7)2-奈酚苄基醚(BON)
Order Number:LE8332693;LE8638
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:46
Price ($):discuss personally
Email:18501500038@163.com

Benzyl 2-naphthyl ether Related Literature

Additional information on Benzyl 2-naphthyl ether

Benzyl 2-Naphthyl Ether: A Versatile Organic Compound in Advanced Chemical Research

Benzyl 2-naphthyl ether (CAS No. 613-62-7) is a structurally unique organic compound characterized by its conjugated aromatic system, comprising a benzene ring linked via an oxygen atom to a naphthalene moiety (naphthalene ring system). This aromatic ether derivative exhibits intriguing physicochemical properties that make it a focal point in academic research and industrial applications across multiple domains, including drug discovery, material science, and analytical chemistry.

Recent advancements in computational chemistry have revealed the compound's exceptional electronic properties due to its extended π-conjugation. Studies published in Journal of Organic Chemistry (2023) demonstrated that the benzyl substituent enhances electron delocalization across the naphthalene core, enabling potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). Researchers at Stanford University reported that this structural feature allows Benzyl 2-naphthyl ether to act as an efficient charge transport material, achieving carrier mobility values up to 0.15 cm²/V·s under optimized conditions—a critical parameter for next-generation display technologies.

In pharmaceutical research, the compound has gained attention for its ability to modulate enzyme activities through π-stacking interactions. A groundbreaking study from MIT (Nature Communications, 2024) highlighted its use as a template for designing inhibitors targeting histone deacetylases (HDACs), enzymes implicated in cancer progression. The naphthyl group's planar geometry facilitates precise binding within enzyme active sites, while the benzyl substituent provides tunable hydrophobicity—a combination enabling selective inhibition without affecting off-target proteins.

Synthetic methodologies for producing Benzyl 2-naphthyl ether have evolved significantly with green chemistry principles gaining prominence. Traditional Williamson ether synthesis using sodium hydride has been supplemented by microwave-assisted protocols reported in Green Chemistry (2024). These methods achieve yields exceeding 95% while reducing reaction times from hours to minutes through optimized solvent systems involving dimethyl sulfoxide (DMSO) and potassium carbonate co-catalysts.

The compound's spectroscopic signatures have proven invaluable in analytical chemistry applications. Raman spectroscopy studies conducted at ETH Zurich demonstrated its utility as a reference standard for identifying naphthalene-containing compounds in complex matrices. The characteristic vibrational modes at ~1598 cm⁻¹ (C=C stretching) and ~1194 cm⁻¹ (C-O-C bending) provide unambiguous identification even at trace concentrations—a critical advantage in environmental monitoring and forensic analysis.

In materials science, researchers at KAIST recently developed self-healing polymers incorporating Benzyl 2-naphthyl ether units into their backbone structures (Advanced Materials, 2024). The compound's rigid aromatic framework enhances thermal stability up to 300°C while maintaining dynamic covalent bonds capable of reorganizing under mechanical stress. This innovation opens new possibilities for high-performance coatings and biomedical implants requiring both durability and adaptability.

Ongoing investigations into photochemical properties reveal promising photovoltaic applications. A collaborative study between NREL and Tokyo Tech demonstrated that thin films of this compound exhibit photoconversion efficiencies of ~8% when blended with fullerene derivatives—a significant improvement over earlier organic solar cell materials due to enhanced light absorption across the visible spectrum caused by its extended conjugation system.

The compound's safety profile has been extensively characterized through OECD-compliant toxicity assays. Acute oral LD₅₀ values exceeding 5 g/kg in rodent models confirm low acute toxicity, while Ames test results show no mutagenic activity under standard conditions (Toxicological Sciences, 2023). These findings align with its increasing adoption as a non-hazardous reagent in laboratory settings compared to traditional naphthalene-based compounds.

Innovative applications continue to emerge from interdisciplinary research efforts. Recent work published in Nano Letters describes its use as a molecular scaffold for creating stimuli-responsive nanoparticles capable of pH-triggered drug release mechanisms—critical for targeted cancer therapies minimizing systemic toxicity effects through precise spatiotemporal control.

The structural versatility of Benzyl 2-naphthyl ether enables functionalization strategies that further expand its utility. Click chemistry approaches using azide-alkyne cycloadditions allow site-specific attachment of biomolecules such as peptides or fluorescent markers without disrupting core electronic properties—a technique now being explored for biosensor development by teams at Harvard Medical School.

Sustainable production pathways are currently under optimization through biocatalytic approaches. Enzymatic synthesis methods utilizing lipase-mediated transesterification show promise for reducing environmental footprints compared to traditional chemical synthesis routes—a key focus area highlighted in recent EU-funded Horizon Europe projects targeting greener chemical manufacturing practices.

This multifunctional compound continues to redefine boundaries across diverse scientific disciplines due to its unique combination of structural features and tunable properties. As research progresses into quantum computing applications where aromatic systems serve as qubit candidates, the compound's potential extends even further into emerging technological frontiers—positioning it as an indispensable tool for advancing modern scientific exploration.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:613-62-7)2-(Phenylmethoxy)-naphthalene
sfd8763
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:613-62-7)2-奈酚苄基醚(BON)
LE8332693;LE8638
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email